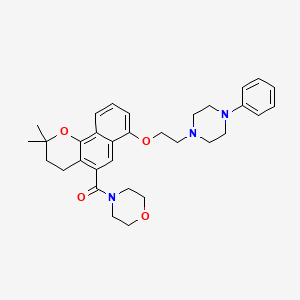

AcrB-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H39N3O4 |

|---|---|

Molecular Weight |

529.7 g/mol |

IUPAC Name |

[2,2-dimethyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydrobenzo[h]chromen-5-yl]-morpholin-4-ylmethanone |

InChI |

InChI=1S/C32H39N3O4/c1-32(2)12-11-26-28(31(36)35-18-20-37-21-19-35)23-27-25(30(26)39-32)9-6-10-29(27)38-22-17-33-13-15-34(16-14-33)24-7-4-3-5-8-24/h3-10,23H,11-22H2,1-2H3 |

InChI Key |

XXCDSWYDXQITBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=C(C=C3C(=C2O1)C=CC=C3OCCN4CCN(CC4)C5=CC=CC=C5)C(=O)N6CCOCC6)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of AcrB-IN-1: A Technical Guide to a Potent Efflux Pump Inhibitor

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, which actively extrude a broad spectrum of antibiotics from the bacterial cell, rendering them ineffective. The Acriflavine resistance protein B (AcrB) is a major component of the AcrAB-TolC efflux pump system in Gram-negative bacteria, such as Escherichia coli, and is a prime target for the development of efflux pump inhibitors (EPIs). These inhibitors aim to restore the efficacy of existing antibiotics by blocking the pump's function.

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a potent AcrB inhibitor, D13-9001. As no publicly available information exists for a compound specifically named "AcrB-IN-1," this document will focus on D13-9001 as a representative and well-characterized inhibitor of AcrB. This guide is intended for researchers, scientists, and drug development professionals working in the field of antibacterial drug discovery.

Discovery of D13-9001: A High-Throughput Screening Approach

D13-9001 was identified through a comprehensive high-throughput screening (HTS) campaign aimed at discovering compounds that could potentiate the activity of antibiotics against MDR bacteria. The screening process involved evaluating a large chemical library for compounds that could inhibit the function of the AcrAB-TolC efflux pump.

The initial screening identified a hit compound with a pyridopyrimidine core that demonstrated the ability to inhibit the efflux of antibiotics.[1] This initial hit, however, exhibited suboptimal physicochemical properties, including high plasma protein binding.[1] Subsequent structure-activity relationship (SAR) studies were conducted to optimize the initial hit. This involved chemical modifications to improve potency, reduce plasma protein binding, and enhance solubility. These optimization efforts led to the synthesis and selection of D13-9001 as a lead candidate with a promising profile.[1]

Synthesis of D13-9001

The chemical synthesis of D13-9001 is a multi-step process. While a detailed, step-by-step protocol with specific reaction conditions and purification methods is proprietary and not fully available in the public domain, a general synthetic scheme has been described. The synthesis involves the construction of the core pyridopyrimidine scaffold followed by the addition of the side chains that are crucial for its inhibitory activity.

Quantitative Data for D13-9001

The inhibitory activity of D13-9001 has been quantified through various in vitro assays. The data clearly demonstrates its potency in inhibiting the AcrB efflux pump and its ability to potentiate the activity of various antibiotics.

| Parameter | Organism/Protein | Value | Reference |

| Binding Affinity (KD) | E. coli AcrB | 1.15 µM | [1][2] |

| P. aeruginosa MexB | 3.57 µM | [1][2] | |

| MIC Potentiation | |||

| Levofloxacin | P. aeruginosa (MexAB-OprM overexpressing) | 8-fold decrease in MIC at 2 µg/mL | [1] |

| Aztreonam | P. aeruginosa (MexAB-OprM overexpressing) | 8-fold decrease in MIC at 2 µg/mL | [1] |

Mechanism of Action

D13-9001 exerts its inhibitory effect by directly binding to the AcrB protein. Structural studies have revealed that D13-9001 binds to a specific site within the periplasmic domain of AcrB known as the "hydrophobic trap," which is located in the deep binding pocket of the transporter.[3] By occupying this site, D13-9001 is thought to allosterically inhibit the conformational changes in AcrB that are necessary for the transport of substrates, effectively locking the pump in an inactive state.[4][5]

Experimental Protocols

The characterization of D13-9001 involved several key experimental assays to determine its binding affinity, its effect on antibiotic susceptibility, and its ability to inhibit efflux.

Minimum Inhibitory Concentration (MIC) Potentiation Assay (Checkerboard Assay)

This assay is used to assess the synergistic effect of an EPI with an antibiotic.

Principle: A two-dimensional dilution series of the antibiotic and the EPI are prepared in a 96-well plate. The growth of the target bacterial strain is then monitored to determine the MIC of the antibiotic alone and in the presence of varying concentrations of the EPI.

Protocol:

-

Prepare Stock Solutions: Prepare sterile stock solutions of the antibiotic and D13-9001 in an appropriate solvent (e.g., DMSO).

-

Prepare Bacterial Inoculum: Culture the bacterial strain overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Set up the Checkerboard Plate:

-

In a 96-well microtiter plate, add 50 µL of broth to all wells.

-

Create a two-fold serial dilution of the antibiotic along the y-axis of the plate.

-

Create a two-fold serial dilution of D13-9001 along the x-axis of the plate.

-

The final volume in each well should be 100 µL.

-

-

Inoculate the Plate: Add 100 µL of the prepared bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Read Results: Determine the MIC, which is the lowest concentration of the antibiotic (alone or in combination with D13-9001) that visibly inhibits bacterial growth.

-

Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the synergy.

Hoechst 33342 Accumulation Assay

This assay measures the ability of an EPI to block the efflux of a fluorescent substrate.

Principle: Hoechst 33342 is a fluorescent dye that is a substrate of the AcrAB-TolC pump. In the presence of a functional efflux pump, the dye is actively transported out of the cell, resulting in low intracellular fluorescence. An effective EPI will block this efflux, leading to an accumulation of the dye inside the cell and a corresponding increase in fluorescence.

Protocol:

-

Prepare Bacterial Cells: Grow the bacterial strain to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).

-

Resuspend Cells: Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.4).

-

Prepare Assay Plate: In a black, clear-bottom 96-well plate, add the cell suspension.

-

Add Inhibitor: Add D13-9001 at various concentrations to the wells. Include a control with no inhibitor.

-

Add Fluorescent Substrate: Add Hoechst 33342 to all wells at a final concentration of 1-2 µM.

-

Measure Fluorescence: Immediately begin measuring the fluorescence intensity over time using a plate reader (excitation ~350 nm, emission ~460 nm).

-

Data Analysis: Plot the fluorescence intensity over time. An increase in fluorescence in the presence of D13-9001 compared to the control indicates efflux pump inhibition.

Conclusion

D13-9001 is a potent and well-characterized inhibitor of the AcrB efflux pump. Its discovery through a systematic HTS and lead optimization campaign highlights a successful strategy for identifying novel EPIs. The quantitative data and detailed mechanistic studies provide a strong foundation for its potential as an adjunctive therapy to combat antibiotic resistance. The experimental protocols detailed in this guide offer a framework for the evaluation of other potential AcrB inhibitors. Further research and development of compounds like D13-9001 are crucial in the ongoing battle against multidrug-resistant bacteria.

References

- 1. researchgate.net [researchgate.net]

- 2. Efflux in Acinetobacter baumannii can be determined by measuring accumulation of H33342 (bis-benzamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efflux in Acinetobacter baumannii can be determined by measuring accumulation of H33342 (bis-benzamide) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

Technical Guide: Structural and Functional Analysis of a Potent AcrB Inhibitor

Disclaimer: Extensive searches for a specific molecule designated "AcrB-IN-1" did not yield specific public-domain data. Therefore, this guide utilizes the well-characterized and highly potent AcrB inhibitor, MBX3132 , as a representative compound to fulfill the detailed requirements for a technical whitepaper. The principles, experimental protocols, and analyses presented are directly applicable to the study of novel AcrB inhibitors.

Introduction

Multidrug resistance (MDR) in Gram-negative bacteria represents a critical and escalating threat to global health. A primary mechanism conferring this resistance is the overexpression of tripartite efflux pumps, which actively extrude a broad spectrum of antibiotics from the bacterial cell.[1] The AcrAB-TolC system in Escherichia coli is the archetypal and most clinically significant of these pumps, belonging to the Resistance-Nodulation-cell Division (RND) superfamily.[2][3] The inner membrane component, AcrB, is the core of this complex, responsible for substrate recognition and energy transduction via a proton-motive force.[1]

Targeting AcrB with small-molecule inhibitors to block efflux and restore antibiotic susceptibility is a promising therapeutic strategy.[1] This document provides a detailed technical overview of the structural and functional analysis of MBX3132, a potent pyranopyridine-based inhibitor of AcrB.

Structural Analysis of AcrB and Inhibitor Binding

AcrB functions as a homotrimer, with each protomer cycling through three distinct conformational states in a coordinated manner: Loose (L), Tight (T), and Open (O).[1][3] This "functional rotation" mechanism captures substrates from the periplasm or the inner membrane's outer leaflet and expels them through the TolC channel.[1] Substrate recognition occurs within a large, polyspecific binding pocket in the periplasmic domain of AcrB, which can be subdivided into a proximal binding pocket (PBP) and a distal binding pocket (DBP).[1][4]

Co-crystal Structure of MBX3132 with AcrB

To overcome challenges associated with crystallizing the full-length membrane protein, structural studies have been successfully performed using an engineered, soluble version of the AcrB periplasmic domain (AcrBper).[2][5] High-resolution crystal structures of AcrBper in complex with MBX3132 have been determined, providing critical insights into its mechanism of inhibition.[2][5][6]

Table 1: Crystallographic Data for AcrBper in Complex with MBX3132

| Parameter | Value | Reference |

| PDB ID | 5ENQ | [5] |

| Resolution (Å) | 1.8 (representative) | [2] |

| Space Group | P212121 | [2] |

| Method | X-ray Diffraction | [2][5] |

Inhibitor Binding Site and Molecular Interactions

MBX3132 binds to a specific site within the periplasmic domain of the AcrB protomer in the "Tight" (T) conformation.[3] This binding site is a deep, phenylalanine-rich hydrophobic pocket, often referred to as the "hydrophobic trap," which branches off from the main DBP.[3][6][7]

Key interactions include:

-

Hydrophobic Interactions: The inhibitor forms extensive hydrophobic contacts with a cage of phenylalanine residues (e.g., F178, F610, F615, F628).[1][3]

-

Hydrogen Bonding: The potency of pyranopyridine inhibitors like MBX3132 is correlated with the formation of a delicate network of protein- and water-mediated hydrogen bonds within the binding site.[3][5]

By binding tightly within this pocket, MBX3132 is thought to "lock" the protomer in the T state, preventing the conformational transition to the O (extrusion) state. This effectively stalls the functional rotation of the entire AcrB trimer, thereby inhibiting drug efflux.[3][7]

Figure 1. Binding mechanism of MBX3132 within the AcrB periplasmic domain.

Functional Analysis and In Vitro Efficacy

The functional consequence of AcrB inhibition is the potentiation of antibiotic activity. MBX3132 has demonstrated the ability to significantly reduce the minimum inhibitory concentrations (MICs) of a wide range of antibiotics that are known AcrB substrates.

Potentiation of Antibiotic Activity

MBX3132 is exceptionally potent, showing full activity at concentrations as low as 0.1 µM.[8][9] It restores the efficacy of antibiotics by preventing their extrusion from the cell, thereby allowing them to reach their intracellular targets at effective concentrations.

Table 2: Representative Data on Antibiotic Potentiation by MBX3132 (Note: Specific fold-reduction values can vary based on the bacterial strain and specific antibiotic. This table is illustrative.)

| Antibiotic Class | Example Antibiotic | E. coli Strain (AcrB Overexpressing) | MBX3132 Conc. | MIC Fold Reduction | Reference |

| Fluoroquinolones | Ciprofloxacin | 3-AG100 | 1 µM | >16 | [6] |

| Tetracyclines | Minocycline | Various | Low µM | Significant | [4] |

| Macrolides | Azithromycin | Various | Low µM | Significant | [4] |

| Beta-lactams | Piperacillin | Various | Low µM | Significant | [10] |

Mechanism of Action: Halting the Catalytic Cycle

The primary mechanism of action is the allosteric inhibition of the pump's catalytic cycle.[7] By binding to the hydrophobic trap, the inhibitor prevents the necessary conformational changes required for substrate transport, effectively jamming the efflux machinery.

Figure 2. Inhibition of the AcrB functional rotation cycle by MBX3132.

Key Experimental Protocols

The characterization of AcrB inhibitors like MBX3132 relies on a suite of standardized cellular and biochemical assays.

MIC Potentiation Assay (Broth Microdilution)

This assay is fundamental for quantifying the ability of an inhibitor to restore antibiotic activity.

Protocol:

-

Preparation: Prepare serial 2-fold dilutions of a test antibiotic in a 96-well microtiter plate using a suitable broth medium (e.g., Luria-Bertani). Prepare identical plates containing the antibiotic dilutions plus a fixed, sub-lethal concentration of the AcrB inhibitor (e.g., 1 µM MBX3132).

-

Inoculation: Inoculate all wells with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL) of an AcrB-overexpressing E. coli strain.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Analysis: Determine the MIC, defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Compare the MIC in the absence and presence of the inhibitor to calculate the MIC fold reduction (potentiation factor).

Real-Time Efflux Assay (Fluorescent Dye Accumulation)

This cell-based assay directly measures the inhibition of efflux pump activity by monitoring the intracellular accumulation of a fluorescent substrate.

Protocol:

-

Cell Preparation: Grow an AcrB-overexpressing E. coli strain to mid-log phase (OD600 of 0.4-0.6). Harvest the cells by centrifugation, wash, and resuspend in a buffer (e.g., phosphate-buffered saline).

-

Loading: Add the fluorescent dye substrate (e.g., Hoechst 33342) to the cell suspension in the presence of an energy source de-coupler (like CCCP) to allow passive accumulation of the dye.

-

Efflux Initiation: After an incubation period, wash the cells to remove excess dye and resuspend them in buffer. Add an energy source (e.g., glucose) to initiate active efflux.

-

Measurement: Monitor the fluorescence of the cell suspension over time using a fluorometer. In the presence of an effective inhibitor like MBX3132, the fluorescence will remain high, indicating that the dye is being retained within the cells. A control without the inhibitor will show a rapid decrease in fluorescence as the dye is pumped out.[10]

Figure 3. Workflow for a real-time fluorescent dye efflux assay.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful biophysical technique used to determine the kinetics (association and dissociation rates) of inhibitor binding to purified AcrB protein.

Protocol:

-

Immobilization: Purified AcrB protein is immobilized onto the surface of an SPR sensor chip.

-

Binding: A solution containing the inhibitor (analyte) at various concentrations is flowed over the chip surface. Binding of the inhibitor to the immobilized AcrB causes a change in the refractive index at the surface, which is detected in real-time and measured in response units (RU).

-

Dissociation: The analyte solution is replaced with a buffer flow, and the dissociation of the inhibitor from AcrB is monitored as a decrease in RU.

-

Analysis: The resulting sensorgrams (RU vs. time) are fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which reflects binding affinity.[11]

Conclusion

MBX3132 serves as a paradigm for the modern, structure-guided design of potent AcrB inhibitors. Its detailed structural and functional characterization reveals a clear mechanism of action—allosteric inhibition of the pump's functional rotation by binding to a key hydrophobic trap. The experimental methodologies outlined in this guide provide a robust framework for the discovery and development of new efflux pump inhibitors. Such compounds hold immense promise as "resistance breakers" that can rejuvenate our existing arsenal of antibiotics in the fight against multidrug-resistant Gram-negative pathogens.

References

- 1. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. journals.asm.org [journals.asm.org]

- 5. rcsb.org [rcsb.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. MBX3132|CAS 1636878-33-5|DC Chemicals [dcchemicals.com]

- 9. MBX3132 | AcrB inhibitor | Probechem Biochemicals [probechem.com]

- 10. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic analysis of the inhibition of the drug efflux protein AcrB using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibition of the AcrAB-TolC Efflux Pump: A Technical Guide

A note on the inhibitor "AcrB-IN-1": Extensive searches of the scientific literature did not yield specific information on a compound designated "this compound." This designation does not appear to correspond to a formally recognized inhibitor of the AcrAB-TolC pump in published research. Therefore, this guide will provide a comprehensive overview of the inhibition of the AcrAB-TolC pump, utilizing data and protocols from studies of well-characterized inhibitors.

The AcrAB-TolC efflux pump is a major contributor to multidrug resistance in Gram-negative bacteria, making it a critical target for the development of new therapeutic strategies.[1][2][3] This tripartite system, composed of the inner membrane protein AcrB, the periplasmic adaptor protein AcrA, and the outer membrane channel TolC, actively transports a wide range of substrates, including antibiotics, out of the bacterial cell.[1][4] Inhibiting this pump can restore the efficacy of existing antibiotics. This technical guide delves into the mechanisms of AcrAB-TolC inhibition, presenting quantitative data for known inhibitors, detailed experimental protocols, and visualizations of the key pathways and workflows.

Quantitative Data on AcrB Inhibitors

The efficacy of AcrAB-TolC inhibitors is typically quantified by their ability to reduce the minimum inhibitory concentration (MIC) of an antibiotic or to inhibit the efflux of a fluorescent substrate. The following table summarizes key quantitative data for several known inhibitors.

| Inhibitor | Target | Substrate(s) | Assay Type | Quantitative Metric | Value | Organism |

| Phenylalanine-arginine β-naphthylamide (PAβN) | AcrAB-TolC | Levofloxacin, various antibiotics | MIC reduction | >4-fold MIC reduction | Not specified | Escherichia coli |

| 1-(1-naphthylmethyl)-piperazine (NMP) | AcrB | Levofloxacin, linezolid, clarithromycin, oxacillin, rifampin, chloramphenicol, tetracycline | MIC reduction | >4-fold MIC reduction | Not specified | E. coli overexpressing AcrAB |

| Pimozide | AcrAB-TolC | Nile Red | Real-time efflux assay | Full inhibition concentration | 100 µM | E. coli 3-AG100 (AcrAB overproducing)[5] |

| MBX2319 | AcrAB-TolC | Not specified | Not specified | Not specified | Not specified | Not specified[1] |

| WK2 | AcrB | Chloramphenicol, erythromycin, tetraphenylphosphonium, levofloxacin | MIC reduction | Increased susceptibility | Not specified | Not specified[1] |

| BDM88855 | AcrB | Not specified | Not specified | Not specified | Not specified | Not specified[1] |

| Clorobiocin | AcrA | Erythromycin | Efflux inhibition | Potentiates activity | Not specified | Escherichia coli |

Mechanism of Action of the AcrAB-TolC Pump and its Inhibition

The AcrB protein is the energy-transducing component of the pump and is responsible for substrate recognition and transport.[6] It functions as a homotrimer, with each monomer cycling through three conformational states: Loose (Access), Tight (Binding), and Open (Extrusion).[7] This functional rotation is powered by the proton motive force.[8]

Inhibitors of the AcrAB-TolC pump can act through several mechanisms:

-

Competitive Inhibition: Some inhibitors bind to the same substrate-binding pocket on AcrB as the antibiotic substrates, thereby competing for transport.

-

Non-competitive Inhibition: Other inhibitors may bind to allosteric sites on AcrB, inducing conformational changes that prevent the proper functioning of the pump without directly competing with substrate binding.

-

Disruption of Pump Assembly: Some molecules can interfere with the interaction between the different components of the pump (AcrA, AcrB, and TolC), preventing the formation of a functional complex.[1]

The following diagram illustrates the functional rotation mechanism of the AcrB trimer.

Caption: The three conformational states of an AcrB monomer during substrate transport.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of inhibitors on the AcrAB-TolC pump.

Minimum Inhibitory Concentration (MIC) Reduction Assay

This assay determines the ability of a compound to potentiate the activity of an antibiotic.

Protocol:

-

Bacterial Strain: Use a wild-type strain of E. coli and an isogenic strain with a deletion of the acrB gene (ΔacrB) as a control. An AcrAB-overexpressing strain can also be used for inhibitor screening.[1]

-

Media: Prepare Mueller-Hinton broth (MHB).

-

Inoculum Preparation: Grow bacteria overnight in MHB, then dilute to a final concentration of 5 x 10^5 CFU/mL in fresh MHB.

-

Assay Setup:

-

In a 96-well microtiter plate, prepare serial two-fold dilutions of the antibiotic to be tested.

-

Prepare a second set of serial dilutions of the antibiotic in MHB containing a fixed, sub-inhibitory concentration of the test inhibitor (e.g., 1/4 of its MIC).[2]

-

Add the bacterial inoculum to all wells.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Calculate the fold-reduction in MIC in the presence of the inhibitor compared to the antibiotic alone. A significant reduction (typically ≥4-fold) indicates inhibitory activity.

Real-Time Ethidium Bromide (EtBr) Efflux Assay

This assay directly measures the ability of a compound to block the efflux of the fluorescent substrate ethidium bromide.

Protocol:

-

Bacterial Strains: Use an E. coli strain that expresses the AcrAB-TolC pump (e.g., a wild-type or an overexpressing strain) and a ΔacrB strain as a negative control.

-

Cell Preparation:

-

Grow cells to mid-log phase in a suitable broth (e.g., LB).

-

Harvest the cells by centrifugation and wash twice with a buffer that lacks a carbon source (e.g., phosphate-buffered saline, PBS).

-

Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.4).

-

-

Loading with EtBr:

-

Add EtBr to the cell suspension at a final concentration that allows for a detectable fluorescent signal upon accumulation (e.g., 2 µg/mL).

-

Add an efflux pump inhibitor that de-energizes the pump, such as carbonyl cyanide m-chlorophenylhydrazone (CCCP), at a concentration that maximizes substrate loading (e.g., 100 µM).

-

Incubate at room temperature to allow for EtBr to accumulate inside the cells.

-

-

Efflux Measurement:

-

Centrifuge the loaded cells to remove the external EtBr and CCCP.

-

Resuspend the cells in buffer containing the test inhibitor at the desired concentration.

-

Transfer the suspension to a fluorometer cuvette or a 96-well black microplate.

-

Initiate efflux by adding an energy source, such as glucose (e.g., 50 mM final concentration).

-

Monitor the decrease in fluorescence over time (e.g., excitation at 530 nm, emission at 600 nm). A slower rate of fluorescence decrease in the presence of the inhibitor compared to the control (no inhibitor) indicates efflux inhibition.

-

Nile Red Efflux Assay

This assay is similar to the EtBr efflux assay but uses the lipophilic fluorescent dye Nile Red.

Protocol:

-

Bacterial Strains and Cell Preparation: Follow the same procedure as for the EtBr efflux assay.

-

Loading with Nile Red:

-

Resuspend the de-energized cells in a suitable buffer.

-

Add Nile Red to a final concentration of 5-10 µM.

-

Add a low concentration of CCCP (e.g., 10 µM) to facilitate loading without permanently damaging the proton motive force.

-

Incubate for a sufficient time to allow dye accumulation.

-

-

Efflux Measurement:

-

Remove external Nile Red and CCCP by centrifugation.

-

Resuspend the cells in buffer with or without the test inhibitor.

-

Energize the cells with glucose (e.g., 50 mM).

-

Monitor the decrease in Nile Red fluorescence over time (excitation and emission wavelengths will depend on the specific fluorometer, but are typically around 550 nm and 640 nm, respectively).

-

The following diagram illustrates a typical workflow for an efflux assay.

Caption: A flowchart outlining the key steps in a real-time fluorescence-based efflux assay.

Conclusion

The inhibition of the AcrAB-TolC efflux pump is a promising strategy to combat antibiotic resistance in Gram-negative bacteria. While the specific inhibitor "this compound" is not documented in the scientific literature, the principles and methods for identifying and characterizing inhibitors of this pump are well-established. By employing techniques such as MIC reduction and real-time efflux assays, researchers can effectively screen for and evaluate the potency of new inhibitory compounds. The continued investigation into the structure and function of the AcrAB-TolC pump will undoubtedly pave the way for the development of novel therapeutics to address the growing challenge of multidrug resistance.

References

- 1. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. AcrB: a mean, keen, drug efflux machine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of AcrAB-TolC Efflux Pump Genes and Detection of Mutation in Efflux Repressor AcrR from Omeprazole Responsive Multidrug-Resistant Escherichia coli Isolates Causing Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insight into the AcrAB-TolC Complex Assembly Process Learned from Competition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump | eLife [elifesciences.org]

- 7. Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Novelty of AcrB-IN-1: A Technical Guide to a New Class of Efflux Pump Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. A primary mechanism contributing to this resistance is the overexpression of efflux pumps, such as the AcrAB-TolC system in Escherichia coli, which actively expel a broad range of antibiotics from the bacterial cell, rendering them ineffective.[1] The inner membrane protein AcrB is the central component of this pump, responsible for substrate recognition and energy transduction.[2] Consequently, the inhibition of AcrB has emerged as a promising strategy to restore the efficacy of existing antibiotics. This technical guide provides an in-depth analysis of a novel class of AcrB inhibitors, exemplified by the potent pyranopyridine derivative MBX2319, herein referred to as AcrB-IN-1 for the purpose of this guide. We will delve into the core novelty of this inhibitor class, its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization.

The Novelty of this compound (exemplified by MBX2319)

This compound represents a significant advancement in the field of efflux pump inhibitors (EPIs). Its novelty lies in its distinct chemical scaffold, a pyranopyridine core, which is structurally different from previously studied EPIs like the peptidomimetic Phe-Arg β-naphthylamide (PAβN) and aryl-piperazines.[3][4] This unique structure confers orders of magnitude greater potency compared to earlier inhibitors.[3]

The primary target of this compound is the AcrB protein of the AcrAB-TolC efflux pump.[5] Unlike some earlier EPIs that exhibited high toxicity or poor pharmacokinetic properties, pyranopyridine derivatives like MBX2319 show potent, specific activity with no intrinsic antibacterial or membrane-disrupting effects.[4][6]

The mechanism of action of this compound has been elucidated through a combination of X-ray crystallography and molecular dynamics simulations.[3] It binds tightly within a phenylalanine-rich "hydrophobic trap" in the distal binding pocket of the AcrB protomer.[3][7] This binding is thought to competitively inhibit the functional rotation of the AcrB trimer, a crucial process for substrate transport, thereby sterically hindering the binding and extrusion of antibiotics.[2]

Quantitative Data on this compound (MBX2319) Efficacy

The potentiation of antibiotic activity by this compound has been quantified through various in vitro assays. The following tables summarize key findings.

Table 1: Potentiation of Antibiotic Activity by MBX2319 in E. coli

| Antibiotic | Concentration of MBX2319 (µM) | Fold Reduction in MIC | Reference |

| Ciprofloxacin | 12.5 | 2 | [8] |

| Levofloxacin | 12.5 | 4 | [8] |

| Piperacillin | 12.5 | 8 | [8] |

| Ciprofloxacin | 3.13 | 2 | [6] |

| Levofloxacin | 3.13 | 4 | [6] |

| Piperacillin | 3.13 | 4 | [6] |

Table 2: Bactericidal Activity Enhancement by MBX2319 with Ciprofloxacin

| Treatment | Fold Decrease in Viability (CFU/mL) after 4h | Reference |

| Ciprofloxacin (0.016 µg/mL) + MBX2319 (3.13 µM) | 10,000 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of novel EPIs. The following are protocols for key experiments used to characterize this compound.

Checkerboard Assay for Synergy Determination

This assay is used to quantify the synergistic interaction between an antibiotic and an EPI.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial culture (e.g., E. coli AB1157) adjusted to 0.5 McFarland standard and then diluted to a final inoculum of 5 x 10^5 CFU/mL

-

Stock solutions of the antibiotic (e.g., ciprofloxacin) and this compound (e.g., MBX2319)

Procedure:

-

Dispense 50 µL of MHB into each well of a 96-well plate.

-

Create a two-dimensional serial dilution of the antibiotic and this compound. The antibiotic is serially diluted along the y-axis (rows), and this compound is serially diluted along the x-axis (columns).

-

The final volume in each well after adding the bacterial inoculum should be 100 µL.

-

Include wells with antibiotic alone and this compound alone to determine their individual Minimum Inhibitory Concentrations (MICs).

-

Inoculate each well with 50 µL of the prepared bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC of each compound alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) Index to quantify the synergy:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

FIC Index = FIC of Drug A + FIC of Drug B

-

Interpretation: FIC Index ≤ 0.5 indicates synergy; > 0.5 to 4 indicates an additive or indifferent effect; > 4 indicates antagonism.[9]

-

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic effect of an antibiotic in the presence of an EPI over time.

Materials:

-

Bacterial culture (E. coli AB1157) grown to logarithmic phase

-

MHB

-

Antibiotic (e.g., ciprofloxacin) at a sub-inhibitory concentration (e.g., 0.25 x MIC)

-

This compound (e.g., MBX2319) at a fixed concentration (e.g., 50 µM)

-

Sterile saline for dilutions

-

Agar plates for colony counting

Procedure:

-

Prepare tubes with MHB containing:

-

No drug (growth control)

-

Antibiotic alone

-

This compound alone

-

Antibiotic + this compound

-

-

Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.

-

Incubate the tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions in sterile saline and plate onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).

-

Plot the log10 CFU/mL versus time to generate time-kill curves. A ≥ 3-log10 decrease in CFU/mL is considered bactericidal.

Hoechst 33342 Accumulation Assay

This real-time fluorescence assay measures the intracellular accumulation of the fluorescent dye Hoechst 33342, a substrate of the AcrAB-TolC pump, to assess the inhibitory effect of an EPI.

Materials:

-

Bacterial culture grown to mid-logarithmic phase (OD600 of 0.4-0.6)

-

Phosphate-buffered saline (PBS)

-

Hoechst 33342 (H33342) stock solution

-

This compound (e.g., MBX2319)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Harvest bacterial cells by centrifugation and wash twice with PBS.

-

Resuspend the cells in PBS to an OD600 of 0.5.

-

Add 180 µL of the cell suspension to the wells of a black 96-well plate.

-

Add the desired concentration of this compound to the respective wells. Include a no-inhibitor control.

-

Add H33342 to a final concentration of 2.5 µM to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity over time (e.g., every 2 minutes for 60 minutes) at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[7]

-

An increase in fluorescence intensity over time compared to the control indicates inhibition of H33342 efflux.

Nitrocefin Efflux Assay

This assay measures the rate of efflux of the chromogenic cephalosporin nitrocefin from the periplasm of E. coli.

Materials:

-

E. coli strain expressing periplasmic β-lactamase (e.g., HN1157)

-

Potassium phosphate buffer (50 mM, pH 7.0) with 5 mM MgCl2

-

Nitrocefin stock solution

-

This compound (e.g., MBX2319)

-

Spectrophotometer capable of kinetic measurements at 486 nm

Procedure:

-

Grow cells to an OD600 of 0.65, harvest, wash twice with buffer, and resuspend to an OD600 of 0.8.

-

Pre-incubate the cell suspension with the desired concentration of this compound.

-

Add nitrocefin at various final concentrations to initiate the reaction.

-

Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 486 nm at 25°C for 30 minutes.

-

Calculate the periplasmic concentration of nitrocefin (Cp) from the rate of hydrolysis (Vh) and the kinetic constants of the β-lactamase.

-

Determine the kinetic parameters (Vmax and Km) of AcrB-mediated efflux by fitting the velocity of efflux (Ve) versus Cp values to the Michaelis-Menten equation.

Visualizing Mechanisms and Workflows

AcrAB-TolC Efflux Pump Mechanism

Caption: Functional schematic of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria.

Proposed Mechanism of this compound Inhibition

Caption: Inhibition of the AcrB functional rotation cycle by this compound.

Experimental Workflow for AcrB Inhibitor Characterization

Caption: A logical workflow for the comprehensive characterization of a novel AcrB inhibitor.

Conclusion

This compound, exemplified by the pyranopyridine MBX2319, represents a promising new class of potent and specific AcrB inhibitors. Its novel chemical structure and mechanism of action, which involves binding to a key hydrophobic region within the AcrB distal binding pocket, offer a significant advantage over previous generations of EPIs. The quantitative data clearly demonstrates its ability to restore the efficacy of conventional antibiotics against Gram-negative bacteria. The detailed experimental protocols provided in this guide offer a framework for the robust evaluation of this and other novel AcrB inhibitors, paving the way for further development and potential clinical application in the fight against multidrug resistance.

References

- 1. Determination of efflux activity in Enterococci by Hoechst accumulation assay and the role of zinc oxide nanoparticles in inhibition of this activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. actascientific.com [actascientific.com]

- 7. scispace.com [scispace.com]

- 8. DSpace [helda.helsinki.fi]

- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols for AcrB-IN-1 in Antibiotic Synergy Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a significant global health challenge. A primary mechanism of resistance is the overexpression of efflux pumps, which actively extrude antibiotics from the bacterial cell, preventing them from reaching their intracellular targets. The Acriflavine resistance B (AcrB) protein is a key component of the AcrAB-TolC multidrug efflux pump in many Gram-negative pathogens, including Escherichia coli.[1][2][3] This pump is notorious for its broad substrate specificity, contributing to resistance against a wide range of antibiotic classes.[2]

AcrB-IN-1 is a potent inhibitor of the AcrB efflux pump. By blocking the pump's activity, this compound can restore the efficacy of antibiotics that are normally expelled by AcrB. This synergistic effect makes this compound a valuable tool in antibiotic potentiation research and a promising candidate for co-administration with existing antibiotics to combat MDR infections.

These application notes provide a detailed protocol for utilizing this compound in antibiotic synergy assays, specifically focusing on the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index.

Mechanism of Action: AcrB Efflux Pump Inhibition

The AcrAB-TolC efflux pump is a tripartite system spanning the inner and outer membranes of Gram-negative bacteria. AcrB, the inner membrane component, is a homotrimeric transporter that recognizes and captures antibiotic substrates from the periplasm and the inner membrane's outer leaflet.[2] It then utilizes the proton motive force to energize the transport of these substrates through the periplasmic adaptor protein, AcrA, and out of the cell via the outer membrane channel, TolC.

This compound functions by binding to a specific pocket within the AcrB transporter, often referred to as the hydrophobic trap.[4] This binding event obstructs the substrate transport channel, preventing the efflux of antibiotics. The inhibition of AcrB leads to an increased intracellular concentration of the co-administered antibiotic, thereby restoring its antibacterial activity.

Data Presentation: In Vitro Synergy of this compound with Various Antibiotics

The synergistic effect of this compound can be quantified by determining the reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of the inhibitor. The following table summarizes representative data for the potentiation of different antibiotics by this compound against a wild-type E. coli strain.

| Antibiotic | Antibiotic Class | MIC without this compound (µg/mL) | MIC with this compound (12.5 µM) (µg/mL) | Fold Reduction in MIC |

| Ciprofloxacin | Fluoroquinolone | 0.016 | 0.008 | 2 |

| Levofloxacin | Fluoroquinolone | 0.032 | 0.008 | 4 |

| Piperacillin | β-lactam | 4 | 0.5 | 8 |

Note: The data presented here is representative and based on published results for the AcrB inhibitor MBX2319.[5] Actual results may vary depending on the bacterial strain, specific experimental conditions, and the lot of this compound.

Experimental Protocol: Checkerboard Assay for Antibiotic Synergy

The checkerboard assay is a standard method to assess the interaction between two antimicrobial agents.[4] It allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which provides a quantitative measure of synergy, additivity, or antagonism.

Materials

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Antibiotic stock solution (concentration dependent on the antibiotic)

-

Bacterial strain of interest (e.g., E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator (37°C)

Experimental Workflow

Detailed Methodology

-

Preparation of Reagents:

-

Prepare a series of dilutions of this compound in CAMHB across the rows of a 96-well plate.

-

Prepare a series of dilutions of the antibiotic in CAMHB down the columns of the same 96-well plate.

-

The final concentrations should typically range from 4x the expected MIC to 1/16th of the MIC.

-

-

Bacterial Inoculum Preparation:

-

From an overnight culture, suspend bacterial colonies in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

-

-

Plate Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well of the checkerboard plate.

-

The final volume in each well will be 100 µL (50 µL of this compound dilution + 50 µL of antibiotic dilution, or 50 µL of CAMHB + 50 µL of bacterial inoculum for growth controls).

-

Include wells with only the antibiotic and only this compound to determine their individual MICs. Also include a growth control (bacteria in CAMHB) and a sterility control (CAMHB only).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

-

Data Analysis and Interpretation

The interaction between this compound and the antibiotic is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

Calculation of FIC Index:

The FIC for each agent is calculated as follows:

-

FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

-

FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

The FIC Index (FICI) is the sum of the individual FICs:

-

FICI = FIC of this compound + FIC of Antibiotic

Interpretation of FICI:

The FICI value is used to classify the interaction between the two compounds:

| FICI Value | Interpretation |

| ≤ 0.5 | Synergy |

| > 0.5 to ≤ 4.0 | Additivity/Indifference |

| > 4.0 | Antagonism |

Logical Relationship for Synergy Determination

Conclusion

This compound is a powerful tool for researchers studying antibiotic resistance and developing novel therapeutic strategies. The protocol outlined in these application notes provides a robust framework for assessing the synergistic potential of this compound with a wide range of antibiotics. By inhibiting the AcrB efflux pump, this compound can restore the activity of antibiotics against otherwise resistant Gram-negative bacteria, opening new avenues for the treatment of challenging infections. Careful execution of the checkerboard assay and accurate calculation of the FIC index are crucial for obtaining reliable and reproducible results.

References

- 1. Conserved small protein associates with the multidrug efflux pump AcrB and differentially affects antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring AcrB Inhibitor Activity

Topic: Techniques for Measuring the Activity of AcrB-IN-1 Audience: Researchers, scientists, and drug development professionals.

Introduction

The AcrAB-TolC efflux pump is a major contributor to multidrug resistance (MDR) in Gram-negative bacteria, such as Escherichia coli.[1][2] This tripartite system expels a wide range of cytotoxic substances, including antibiotics, from the cell, reducing their intracellular concentration to sub-toxic levels.[3][4] The inner membrane component, AcrB, is the primary transporter responsible for substrate recognition and energy transduction, making it a critical target for the development of efflux pump inhibitors (EPIs).[1][5] AcrB functions as a proton-drug antiporter, utilizing the proton motive force to drive a cycle of conformational changes that bind and extrude substrates.[5][6]

Inhibitors such as this compound are designed to block this process, thereby restoring the efficacy of existing antibiotics.[7] Evaluating the activity of these inhibitors requires a multi-faceted approach, employing a range of biochemical and microbiological assays. These techniques aim to quantify the inhibitor's ability to potentiate antibiotic activity, directly measure the inhibition of substrate efflux, and characterize the physical binding to the AcrB protein.

This document provides detailed protocols for key assays used to characterize AcrB inhibitors, along with guidance for data presentation and interpretation.

Principle of AcrB Efflux and Inhibition

AcrB operates as a homotrimer where each protomer cycles through three distinct conformational states: Loose (L), Tight (T), and Open (O).[4] This "functional rotation" mechanism, powered by the proton motive force, facilitates the capture of substrates from the periplasm or inner membrane and their eventual extrusion through the TolC channel.[4][5]

-

Access/Loose (L) State: The protomer is open to the periplasm, allowing substrate to enter a proximal binding pocket (PBP).[4]

-

Binding/Tight (T) State: The substrate moves to a deeper distal binding pocket (DBP), inducing a conformational change.[4]

-

Extrusion/Open (O) State: The protomer opens towards the TolC funnel, releasing the substrate into the channel for expulsion from the cell.[4]

AcrB inhibitors can interfere with this cycle through various mechanisms, such as competing for substrate binding sites or locking the pump in a non-functional conformation.

Caption: Functional rotation mechanism of the AcrB efflux pump.

Overview of Measurement Techniques

A hierarchical approach is typically used to characterize AcrB inhibitors, starting with broad screening assays and progressing to more detailed mechanistic studies.

Caption: Hierarchical workflow for characterizing AcrB inhibitors.

Protocol 1: Minimum Inhibitory Concentration (MIC) Potentiation Assay

Application: To determine the ability of this compound to potentiate the activity of a known antibiotic substrate of AcrB, thereby lowering its MIC. This is a primary method for screening and evaluating EPIs.[8][9]

Principle: An effective EPI will block the efflux of an antibiotic, leading to its accumulation inside the bacterium and a reduction in the concentration required to inhibit growth. The assay compares the MIC of an antibiotic in the absence and presence of a sub-inhibitory concentration of the EPI.[10][11]

Workflow:

Caption: Workflow for the MIC Potentiation Assay.

Materials:

-

Bacterial strains: E. coli strain overexpressing AcrB (e.g., AG100) and a corresponding knockout strain (e.g., AG100A, ΔacrB) for comparison.[11][12]

-

Cation-adjusted Mueller-Hinton Broth (MHB II).

-

Antibiotics (known AcrB substrates, e.g., ciprofloxacin, tetracycline, erythromycin).[10]

-

This compound.

-

96-well microtiter plates.

-

Spectrophotometer (plate reader).

Procedure:

-

Inoculum Preparation: Prepare an overnight culture of the test strain in MHB II. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

-

Determine Sub-inhibitory Concentration of this compound: First, determine the MIC of this compound alone to identify a non-toxic concentration for the potentiation assay (typically 1/4 or 1/8 of its MIC).[12]

-

Checkerboard Assay Setup:

-

In a 96-well plate, prepare a 2-fold serial dilution of the antibiotic in MHB II (e.g., from 64 to 0.06 µg/mL).

-

Prepare an identical plate containing the same antibiotic dilutions, but also supplement the MHB II with the fixed, sub-inhibitory concentration of this compound.

-

Include controls: wells with no antibiotic (growth control) and wells with no bacteria (sterility control).

-

-

Inoculation: Add the prepared bacterial inoculum to all wells except the sterility control.

-

Incubation: Cover the plates and incubate at 37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This can be determined by eye or by reading the optical density at 600 nm (OD600).

Data Presentation:

Table 1: Potentiation of Antibiotic Activity by this compound (25 µM)

| Antibiotic | Bacterial Strain | MIC (µg/mL) without this compound | MIC (µg/mL) with this compound | Fold Reduction |

|---|---|---|---|---|

| Ciprofloxacin | E. coli AG100 | 8 | 0.5 | 16 |

| Ciprofloxacin | E. coli AG100A (ΔacrB) | 0.25 | 0.25 | 1 |

| Erythromycin | E. coli AG100 | 128 | 8 | 16 |

| Erythromycin | E. coli AG100A (ΔacrB) | 4 | 4 | 1 |

| Novobiocin | E. coli AG100 | 64 | 4 | 16 |

| Novobiocin | E. coli AG100A (ΔacrB) | 2 | 2 | 1 |

Protocol 2: Real-Time Ethidium Bromide (EtBr) Accumulation/Efflux Assay

Application: To directly measure the ability of this compound to inhibit the efflux of a fluorescent substrate from bacterial cells.

Principle: Ethidium bromide (EtBr) is a substrate of the AcrB pump and its fluorescence increases significantly upon intercalating with intracellular DNA.[11] In efflux-competent cells, the fluorescence remains low. Inhibition of AcrB by this compound leads to EtBr accumulation and a corresponding increase in fluorescence. Alternatively, in an efflux assay, cells are first loaded with the dye in an energy-depleted state, and then efflux is initiated by re-energizing the cells; an inhibitor will reduce the rate of fluorescence decrease.[13][14]

Materials:

-

Bacterial strains (e.g., E. coli AG100).

-

Phosphate Buffered Saline (PBS) or similar buffer.

-

Ethidium Bromide (EtBr).

-

Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - a proton motive force uncoupler.[15]

-

Glucose.

-

This compound.

-

Fluorometer with temperature control and stirring capabilities.

Procedure (Efflux Phase):

-

Cell Preparation: Grow cells to mid-log phase (OD600 ≈ 0.6). Harvest by centrifugation, wash twice with PBS, and resuspend in PBS to an OD600 of 0.4.

-

Dye Loading: Add CCCP (final concentration 100 µM) to de-energize the cells and prevent efflux. Add EtBr (final concentration 2 µg/mL). Incubate at room temperature for at least 1 hour to allow the dye to accumulate.

-

Washing: Centrifuge the cells to remove extracellular EtBr and CCCP. Resuspend in PBS.

-

Efflux Measurement:

-

Transfer the cell suspension to a cuvette in the fluorometer (Excitation: 530 nm, Emission: 600 nm).

-

Add this compound at the desired concentration (or DMSO as a vehicle control) and incubate for 5 minutes.

-

Initiate efflux by adding glucose (final concentration 25 mM) to restore the proton motive force.

-

Record the decrease in fluorescence over time (e.g., for 10-15 minutes).

-

Data Analysis: The rate of efflux can be calculated from the initial slope of the fluorescence decay curve. The activity of this compound is often expressed as an IC50 value, the concentration required to inhibit 50% of the efflux activity.

Data Presentation:

Table 2: Inhibition of Ethidium Bromide Efflux by this compound

| Inhibitor | Bacterial Strain | IC50 (µM) |

|---|---|---|

| This compound | E. coli AG100 | 15.2 ± 2.1 |

| Phenylalanine-arginine β-naphthylamide (PAβN) (Control) | E. coli AG100 | 22.5 ± 3.5 |

Protocol 3: Fluorescence Polarization (FP) Binding Assay

Application: To quantify the direct binding affinity (Kd) of this compound to purified AcrB protein.

Principle: Fluorescence polarization measures the change in the apparent molecular size of a fluorescent molecule. A small, fluorescent ligand (like rhodamine 6G) tumbles rapidly in solution, resulting in low polarization. When it binds to a large protein like AcrB, its tumbling slows dramatically, causing an increase in polarization. A non-fluorescent inhibitor (this compound) can be tested for its ability to compete with the fluorescent ligand, displacing it and causing a decrease in polarization.[16]

Materials:

-

Purified AcrB protein (solubilized in a detergent like dodecyl-β-D-maltoside, DDM).[16]

-

Binding buffer (e.g., 20 mM Tris pH 7.5, 0.05% DDM).[16]

-

Fluorescent ligand (e.g., Rhodamine 6G or a fluorescently labeled version of a known substrate).[16]

-

This compound.

-

Fluorometer capable of measuring fluorescence polarization.

Procedure (Competition Assay):

-

Setup: In a microplate or cuvette, combine a fixed concentration of purified AcrB and a fixed concentration of the fluorescent ligand (e.g., 1 µM Rhodamine 6G). The concentrations should be chosen to yield a significant polarization signal (typically near the Kd of the fluorescent ligand).

-

Titration: Add increasing concentrations of the competitor, this compound, to the mixture.

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., incubate for 30 minutes at 25°C).

-

Measurement: Measure the fluorescence polarization at each concentration of this compound.

Data Analysis: The data are plotted as fluorescence polarization versus the log concentration of the inhibitor. The resulting sigmoidal curve is fitted to determine the IC50, which can then be used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

Table 3: Binding Affinity of Ligands to Purified AcrB

| Ligand (Competitor) | Fluorescent Probe | Kd or Ki (µM) | Assay Type |

|---|---|---|---|

| Rhodamine 6G | N/A | 5.5 ± 0.9[16] | Direct Binding |

| Ethidium | N/A | 8.7 ± 1.9[16] | Direct Binding |

| Ciprofloxacin | N/A | 74.1 ± 2.6[16] | Direct Binding |

| this compound | Rhodamine 6G | 12.8 ± 1.5 | Competition |

Disclaimer: The protocols and data provided are for illustrative purposes. Researchers should optimize conditions for their specific experimental setup and reagents.

References

- 1. AcrB: a mean, keen, drug efflux machine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug transport mechanism of the AcrB efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bypassing the periplasm: Reconstitution of the AcrAB multidrug efflux pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Compounds With Potential Dual Inhibitory Activity Against Drug Efflux Pumps in Resistant Cancer Cells and Bacteria: Protocol for a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. emerypharma.com [emerypharma.com]

- 11. Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS [mdpi.com]

- 12. journals.asm.org [journals.asm.org]

- 13. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]

- 15. A Fluorescent Microplate Assay Quantifies Bacterial Efflux and Demonstrates Two Distinct Compound Binding Sites in AcrB - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ligand-transporter interaction in the AcrB multidrug efflux pump determined by fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

AcrB-IN-1 in combination with different classes of antibiotics

Application Notes: AcrB-IN-1 in Combination with Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. A primary mechanism of resistance in these pathogens is the active efflux of antibiotics from the cell, which prevents the drugs from reaching their intracellular targets at effective concentrations. The AcrAB-TolC efflux pump is a major contributor to this resistance in many clinically significant bacteria, including Escherichia coli and Klebsiella pneumoniae.[1][2] This tripartite system, composed of the inner membrane transporter AcrB, the periplasmic adaptor protein AcrA, and the outer membrane channel TolC, is capable of expelling a wide variety of structurally diverse antimicrobial agents.[1][3]

This compound is a potent and specific small molecule inhibitor of the AcrB protein. By binding to AcrB, this compound disrupts the conformational cycling required for substrate transport, effectively disabling the pump.[3] This inhibition leads to the intracellular accumulation of co-administered antibiotics, thereby restoring their efficacy against otherwise resistant bacterial strains. The use of this compound as an adjuvant or "potentiator" represents a promising strategy to overcome efflux-mediated resistance and extend the lifespan of existing classes of antibiotics.

Mechanism of Action

The AcrAB-TolC pump functions as a proton-motive force-driven efflux system. AcrB, the inner membrane component, is a homotrimer where each protomer cycles through three distinct conformations: Access, Binding, and Extrusion.[1] This functional rotation captures antibiotics from the periplasm and the outer leaflet of the inner membrane and expels them through the TolC channel.[3] this compound is designed to bind within a key pocket of AcrB, locking the trimer in an inactive conformation and halting the efflux cycle. Consequently, antibiotics that are substrates of the pump are retained within the cell, allowing them to exert their bactericidal or bacteriostatic effects.

Applications

-

Restoration of Antibiotic Susceptibility: The primary application of this compound is to re-sensitize MDR Gram-negative bacteria to antibiotics that are substrates for the AcrAB-TolC pump.

-

Synergy Studies: this compound can be used in vitro to investigate the contribution of efflux to the resistance phenotype of clinical isolates.

-

Drug Discovery: As a tool compound, this compound can facilitate the screening and development of new antibiotics that might otherwise be ineffective due to efflux.

-

Reducing Resistance Development: By increasing the efficacy of existing antibiotics, the selective pressure for the development of new resistance mechanisms may be reduced.[4]

Data Presentation: Potentiation of Antibiotics by AcrB Inhibition

The following tables summarize representative data on the potentiation of different antibiotic classes by an AcrB inhibitor. The data is presented as Minimum Inhibitory Concentrations (MICs) in µg/mL for a given bacterial strain, both in the absence and presence of a fixed, sub-inhibitory concentration of an AcrB inhibitor. The fold reduction in MIC illustrates the synergistic effect.

Disclaimer: The following data is illustrative and based on published results for well-characterized AcrB inhibitors like MBX2319.[3] Results for this compound are expected to be similar but should be determined experimentally.

Table 1: Synergy with Fluoroquinolones Bacterial Strain: Escherichia coli (AcrB-overexpressing strain)

| Antibiotic | MIC without Inhibitor (µg/mL) | MIC with AcrB Inhibitor (µg/mL) | Fold MIC Reduction |

| Ciprofloxacin | 8 | 0.5 | 16 |

| Levofloxacin | 4 | 0.25 | 16 |

| Delafloxacin | 2 | 0.125 | 16 |

Table 2: Synergy with β-Lactams Bacterial Strain: Escherichia coli (AcrB-overexpressing strain)

| Antibiotic | MIC without Inhibitor (µg/mL) | MIC with AcrB Inhibitor (µg/mL) | Fold MIC Reduction |

| Piperacillin | 64 | 8 | 8 |

| Oxacillin | 256 | 32 | 8 |

| Cefotaxime | 16 | 2 | 8 |

Table 3: Synergy with Other Antibiotic Classes Bacterial Strain: Escherichia coli (AcrB-overexpressing strain)

| Antibiotic | Class | MIC without Inhibitor (µg/mL) | MIC with AcrB Inhibitor (µg/mL) | Fold MIC Reduction |

| Chloramphenicol | Phenicol | 32 | 4 | 8 |

| Tetracycline | Tetracycline | 16 | 2 | 8 |

| Erythromycin | Macrolide | 128 | 16 | 8 |

| Rifampicin | Rifamycin | 32 | 4 | 8 |

Experimental Protocols

Protocol 1: Determination of Synergy using the Checkerboard Assay

The checkerboard assay is the most common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.[5][6][7]

Objective: To quantify the synergistic interaction between this compound and a selected antibiotic against a target bacterial strain.

Materials:

-

96-well microtiter plates (U-bottom)

-

Target bacterial strain (e.g., E. coli ATCC 25922 or a clinical isolate)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution (e.g., in DMSO)

-

Antibiotic stock solution

-

Sterile multichannel pipettes and reservoirs

-

Incubator (35-37°C)

-

Microplate reader (optional, for OD600 measurement)

-

0.5 McFarland turbidity standard

Workflow Diagram:

Procedure:

-

Preparation of Bacterial Inoculum: a. From an overnight culture plate, select 3-5 isolated colonies of the target bacterium. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:300 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Plate Setup: a. Add 50 µL of CAMHB to each well of a 96-well plate. b. Prepare working solutions of the antibiotic and this compound at 4x the highest desired concentration. c. In column 1, add 100 µL of the 4x antibiotic solution to row A. Perform 2-fold serial dilutions down the column (from row A to G) by transferring 50 µL. Discard the final 50 µL from row G. This will establish the MIC of the antibiotic alone. d. In row H, add 100 µL of the 4x this compound solution to column 1. Perform 2-fold serial dilutions across the row (from column 1 to 10) by transferring 50 µL. This will establish the MIC of this compound alone. e. Create the "checkerboard" matrix from column 2 to 10 and row A to G. In each well of column 2 (rows A-G), add 50 µL of the appropriate antibiotic dilution from column 1. f. Similarly, in each well of row A (columns 2-10), add 50 µL of the appropriate this compound dilution from row H. g. Now, perform serial dilutions. For the antibiotic, dilute horizontally across each row (from column 2 to 10). For this compound, dilute vertically down each column (from row A to G). This creates a matrix of antibiotic and inhibitor combinations.

-

Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum (from step 1c) to all wells containing the drug dilutions (typically A1-H10). b. Include appropriate controls:

- Growth Control: Well H12 with 100 µL broth + 50 µL inoculum.

- Sterility Control: Well G12 with 150 µL broth only. c. The final volume in each test well will be 100 µL. d. Cover the plate and incubate at 37°C for 16-20 hours.

-

Reading and Interpreting Results: a. After incubation, determine the MIC for the antibiotic alone (the lowest concentration in column 1 showing no visible growth) and for this compound alone (lowest concentration in row H with no growth). b. For the combination wells, identify all wells that show no visible growth. c. Calculate the Fractional Inhibitory Concentration Index (FICI) for each non-growth well. The FICI is calculated using the following formula:[6][7]

d. The lowest FICI value obtained from all non-growth wells is reported as the FICI for the combination. The interaction is interpreted as follows:[6]

- Synergy: FICI ≤ 0.5

- Additive/Indifference: 0.5 < FICI ≤ 4.0

- Antagonism: FICI > 4.0

Expected Outcome: For a successful potentiation, the MIC of the antibiotic in the presence of a sub-inhibitory concentration of this compound will be significantly lower than the MIC of the antibiotic alone, resulting in an FICI value ≤ 0.5.

References

- 1. AcrB: a mean, keen, drug efflux machine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The AcrAB-TolC Efflux Pump Impacts Persistence and Resistance Development in Stationary-Phase Escherichia coli following Delafloxacin Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AcrB drug-binding pocket substitution confers clinically relevant resistance and altered substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

Application Notes and Protocols for Investigating Gram-negative Bacterial Physiology using AcrB-IN-1

To Researchers, Scientists, and Drug Development Professionals,

This document provides detailed application notes and protocols for the use of AcrB-IN-1, a potent inhibitor of the AcrB component of the AcrAB-TolC efflux pump in Gram-negative bacteria. By inhibiting this primary multidrug resistance pump, this compound serves as a powerful tool to investigate various aspects of bacterial physiology, including antibiotic susceptibility, membrane transport, and the overall stress response.

Note on this compound Data Availability: Publicly available scientific literature and datasheets containing specific details on the chemical structure, mechanism of action, and quantitative experimental data for a compound explicitly named "this compound" are limited. The following application notes and protocols are based on the established principles of AcrB inhibition and utilize data from well-characterized AcrB inhibitors as a representative proxy to ensure scientific accuracy and practical utility.

Introduction to AcrB and its Inhibition

The AcrAB-TolC efflux pump is a major contributor to intrinsic and acquired antibiotic resistance in many Gram-negative pathogens.[1][2] This tripartite system spans the inner and outer membranes, actively extruding a wide range of structurally diverse compounds, including antibiotics, detergents, and dyes, from the bacterial cell.[3][4][5] The inner membrane component, AcrB, is a proton-motive force (PMF) dependent transporter and the primary substrate recognition and binding site of the complex.[1][6][7][8]

Inhibition of AcrB function with small molecules like this compound blocks the efflux of toxic compounds, leading to their intracellular accumulation. This has several profound effects on bacterial physiology:

-

Potentiation of Antibiotics: By preventing the efflux of antibiotics, AcrB inhibitors can restore the efficacy of drugs that are normally expelled by the pump. This is observed as a significant decrease in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the inhibitor.

-

Alteration of Membrane Energetics: The AcrB pump utilizes the proton gradient across the inner membrane for its function. Inhibition of AcrB can lead to changes in the transmembrane proton motive force, affecting various cellular processes that are dependent on membrane potential.

-

Increased Membrane Permeability: While the primary effect is on efflux, some studies suggest that the accumulation of certain substrates due to efflux inhibition can indirectly affect membrane integrity.

Data Presentation: Quantitative Effects of AcrB Inhibition

The following tables summarize the expected quantitative data from key experiments using an AcrB inhibitor. These values are representative and may vary depending on the specific bacterial strain, antibiotic, and experimental conditions.

Table 1: Potentiation of Antibiotic Activity by an AcrB Inhibitor

| Gram-negative Bacterium | Antibiotic | MIC without Inhibitor (μg/mL) | MIC with AcrB Inhibitor (μg/mL) | Fold Potentiation |

| Escherichia coli | Ciprofloxacin | 2 | 0.125 | 16 |

| Escherichia coli | Erythromycin | 128 | 8 | 16 |

| Klebsiella pneumoniae | Levofloxacin | 4 | 0.25 | 16 |

| Pseudomonas aeruginosa | Ofloxacin | 8 | 1 | 8 |

Table 2: Effect of an AcrB Inhibitor on Nile Red Efflux

| Bacterial Strain | Treatment | Fluorescence Units (Arbitrary) | % Inhibition of Efflux |

| E. coli (Wild-Type) | No Inhibitor | 100 | 0 |

| E. coli (Wild-Type) | AcrB Inhibitor | 850 | 88 |

| E. coli (ΔacrB) | No Inhibitor | 950 | N/A |

Experimental Protocols

Protocol for Determining Antibiotic Potentiation (MIC Assay)

This protocol determines the extent to which an AcrB inhibitor potentiates the activity of an antibiotic against a Gram-negative bacterial strain.

Materials:

-

Gram-negative bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Antibiotic stock solution

-

AcrB inhibitor stock solution (e.g., in DMSO)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in CAMHB. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

Prepare a serial two-fold dilution of the antibiotic in CAMHB in the 96-well plate.

-

Prepare a second set of serial dilutions of the antibiotic in CAMHB that also contains a fixed, sub-inhibitory concentration of the AcrB inhibitor. The concentration of the inhibitor should be determined beforehand to ensure it does not inhibit bacterial growth on its own.

-

Add the bacterial inoculum to all wells.

-

Include appropriate controls: wells with bacteria and no antibiotic (growth control), wells with media only (sterility control), and wells with bacteria and the AcrB inhibitor alone.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible growth.

-

Calculate the fold potentiation by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of the AcrB inhibitor.

Protocol for Measuring Real-Time Efflux (Nile Red Assay)

This protocol measures the real-time efflux of the fluorescent dye Nile Red, a known substrate of the AcrB pump. Inhibition of AcrB will result in the accumulation of Nile Red within the bacterial cells, leading to an increase in fluorescence.

Materials:

-

Gram-negative bacterial strain of interest

-

Phosphate-buffered saline (PBS)

-

Nile Red stock solution (e.g., in ethanol)

-

AcrB inhibitor stock solution

-

Glucose solution (to energize the cells)

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Grow the bacterial culture to the mid-logarithmic phase in a suitable broth medium.

-

Harvest the cells by centrifugation and wash them twice with PBS.

-